![molecular formula C12H23ClN2O3 B2775370 Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride CAS No. 2248266-39-7](/img/structure/B2775370.png)
Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O3 and its molecular weight is 278.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride, a compound with the molecular formula C12H23ClN2O3 and a molecular weight of 278.77 g/mol, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C12H23ClN2O3 |
Molecular Weight | 278.77 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The compound's structure suggests it may function as an inhibitor or modulator of certain enzymatic activities, potentially influencing processes such as neurotransmission and cellular signaling.
Pharmacological Activities
Research indicates that this compound may exhibit several pharmacological activities:
- Antiviral Activity : Preliminary studies suggest that similar compounds have shown efficacy against viral infections, particularly in inhibiting the replication of RNA viruses like Zika virus and other flaviviruses .
- Neuroprotective Effects : The bicyclic structure of the compound may confer neuroprotective properties by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.
- Anticancer Potential : Compounds with similar structural motifs have been evaluated for their anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro and in vivo models .
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of bicyclic compounds revealed that derivatives similar to this compound exhibited significant inhibitory effects on Zika virus replication in cell culture models. The mechanism was attributed to interference with viral entry and replication processes, highlighting the potential for therapeutic applications against emerging viral threats .
Case Study 2: Neuroprotection
In a neuroprotective study, researchers explored the effects of bicyclic carbamates on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could reduce apoptosis and promote cell survival through antioxidant mechanisms, suggesting their potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 3: Anticancer Activity
A series of experiments conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce G0/G1 phase cell cycle arrest and apoptosis in human breast cancer cells, indicating its potential as a lead compound for anticancer drug development .
Applications De Recherche Scientifique
Neuroprotective Applications
Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's. In vitro studies demonstrate that the compound can reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta, potentially mitigating cell death and preserving neuronal function .
Case Study: Amyloid Beta Aggregation Inhibition
In a study published in Molecules, the compound exhibited moderate protective activity against amyloid-beta-induced toxicity in astrocytes. The results suggested a reduction in pro-inflammatory cytokines like TNF-alpha and a decrease in free radical production, highlighting its potential as a therapeutic agent for Alzheimer's disease .
Drug Development
Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate; hydrochloride is being investigated as a lead compound for developing new drugs targeting neurological disorders. Its structural features allow for modifications that can enhance its efficacy and bioavailability.
Research Insights
The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in pharmacological studies aimed at treating central nervous system disorders . Additionally, its synthesis has been optimized to improve yield and purity, facilitating its use in clinical trials .
Biochemical Tool
The unique structure of this compound positions it as a valuable biochemical tool in research settings. It can be used to study various biological pathways related to neurotransmitter regulation and neuroinflammation.
Experimental Applications
Researchers are utilizing this compound to investigate its effects on acetylcholinesterase activity, which is crucial for neurotransmission. By inhibiting this enzyme, the compound may enhance cholinergic signaling, offering insights into treatments for cognitive impairments .
Propriétés
IUPAC Name |
tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-8-12(13)5-11(6-12,16-8)7-14-9(15)17-10(2,3)4;/h8H,5-7,13H2,1-4H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFDSPFUCCCGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248266-39-7 |
Source
|
Record name | tert-butyl N-({4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.